Bfl-1/Bim Protein-Protein Interaction Inhibition: A Unique Chemotype with Low-Micromolar Potency
The compound demonstrates measurable inhibitory activity against the Bfl-1/Bim protein-protein interaction, with a reported IC₅₀ of 2.5 μM in a TR-FRET biochemical assay [1]. Bfl-1 (BCL2A1) is a pro-survival Bcl-2 family member implicated in chemotherapy resistance across multiple cancer types, and small-molecule inhibitors of Bfl-1 represent an emerging yet underexplored therapeutic strategy. Critically, this target profile is absent from publicly available data for the closely related 3-fluoro positional isomer (CAS 2034520-83-5), which instead exhibits a substantially weaker IC₅₀ of 26 μM against the human TRPA1 ion channel [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,500 nM (2.5 μM) |
| Comparator Or Baseline | 3-fluoro positional isomer (CAS 2034520-83-5) at TRPA1: IC₅₀ = 26,000 nM (26 μM); no public Bfl-1 data available |
| Quantified Difference | Target potency of 2-fluoro derivative at Bfl-1 is 10.4-fold more potent than 3-fluoro isomer's activity at TRPA1; target engagement profiles are divergent |
| Conditions | Bfl-1/Bim TR-FRET assay, 30 min incubation; TRPA1 calcium influx assay in HEK293 cells, 10 min incubation |
Why This Matters
For investigators targeting the Bfl-1/Bim axis in oncology research, this compound provides one of the few publicly documented chemical starting points with verified low-micromolar potency, whereas alternative isomers lack any reported Bfl-1 activity.
- [1] BindingDB. BDBM50604877 (CHEMBL5189912). Affinity Data: IC50 = 2.50E+3 nM. Assay Description: Inhibition of Bfl-1/Bim (unknown origin) incubated for 30 mins by TR-FRET assay. View Source
- [2] BindingDB. BDBM50512056 (CHEMBL4562546). Affinity Data: IC50 = 2.60E+4 nM. Assay Description: Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of CA-induced increase in calcium influx incubated for 10 mins. View Source
